N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
CAS No.:
Cat. No.: VC14891197
Molecular Formula: C23H17BrN2O2
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17BrN2O2 |
|---|---|
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
| Standard InChI | InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28) |
| Standard InChI Key | LHRZUIACEDKFPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Molecular Properties
N-[(4-Bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide features a fused indolizine core substituted with a phenyl group at position 2 and an acetamide group at position 3. The acetamide moiety is further functionalized with a 4-bromobenzyl group, introducing steric and electronic effects critical to its bioactivity . Key structural attributes include:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.3 g/mol |
| CAS Number | Not publicly disclosed |
The bromine atom at the para position of the benzyl group enhances electrophilic reactivity, potentially facilitating interactions with biological targets. Comparative analysis with the methoxy-substituted analog (PubChem CID 1566177) reveals that replacing bromine with methoxy reduces molecular weight to 384.4 g/mol and alters electronic properties, underscoring the impact of substituents on compound behavior .
Spectroscopic Characterization
Synthesis intermediates and final products are typically characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the precursor N-(4-bromobenzyl)acetamide (CAS 90561-76-5) exhibits distinctive NMR signals, including a singlet at δ 2.00 ppm for the acetyl methyl group and doublets at δ 7.13–7.43 ppm for aromatic protons . These techniques ensure structural fidelity and purity, critical for downstream applications.
Synthesis and Manufacturing
The synthesis of N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves sequential reactions to construct the indolizine core and introduce substituents. A representative pathway includes:
Step 1: Synthesis of N-(4-Bromobenzyl)Acetamide
This intermediate is prepared by reacting 4-bromobenzylamine hydrochloride with acetyl chloride in dichloromethane under triethylamine catalysis. Key conditions and outcomes are summarized below :
| Parameter | Detail |
|---|---|
| Reagents | 4-Bromobenzylamine hydrochloride, acetyl chloride, triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0–30°C |
| Reaction Time | 2 hours |
| Yield | 100% |
| Characterization | NMR, LCMS |
Step 2: Indolizine Framework Assembly
The indolizine core is synthesized via cyclization reactions, often employing palladium-catalyzed cross-coupling or thermal methods. Subsequent functionalization with the acetamide group involves condensation reactions, though specific details for this compound remain proprietary.
Step 3: Final Product Purification
Chromatographic techniques (e.g., column chromatography) and recrystallization are employed to isolate the target compound, ensuring >95% purity as verified by HPLC.
Chemical Reactivity and Stability
The compound’s reactivity is influenced by its electron-deficient indolizine core and electrophilic acetamide group. Notable reactions include:
-
Nucleophilic Substitution: The bromine atom may undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions.
-
Hydrolysis: The acetamide group is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives.
-
Oxidation: The indolizine aromatic system may undergo electrophilic aromatic substitution, though steric hindrance from substituents modulates reactivity .
Stability studies indicate that the compound remains intact under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage in inert atmospheres.
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| N-[(4-Bromophenyl)methyl] derivative | 4-Bromobenzyl | Pending |
| N-(4-Morpholin-4-yl-phenyl) derivative | Morpholine | 1.2 |
| N-(4-Piperidin-1-yl-phenyl) derivative | Piperidine | 2.5 |
Related Compounds and Structural Analogs
Replacing the bromine atom with other substituents modulates pharmacological properties:
-
Methoxy Analog (PubChem CID 1566177): Exhibits reduced lipophilicity, potentially lowering CNS penetration but improving aqueous solubility .
-
Nitro Derivatives: Enhanced electrophilicity improves target binding but may increase toxicity .
Future Research Directions
-
Biological Profiling: Comprehensive in vitro and in vivo studies to quantify antifungal efficacy and toxicity.
-
Structural Optimization: Exploring substituents to enhance potency and pharmacokinetics.
-
Mechanistic Studies: Elucidating interactions with fungal enzymes via X-ray crystallography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume